molecular formula C38H43N5O3 B1668090 Butazidamine CAS No. 37598-92-8

Butazidamine

Cat. No.: B1668090
CAS No.: 37598-92-8
M. Wt: 617.8 g/mol
InChI Key: MWXQZBCJCRLIQD-UHFFFAOYSA-N
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Description

Scientific Research Applications

Butazidamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butazidamine involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reduction of nitriles and amides using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method includes the use of azide ion (N3-) for S_N2 reactions with primary or secondary alkyl halides, followed by reduction with LiAlH4 .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Butazidamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or azide ions (N3-) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of Butazidamine involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is known to affect the production of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another anti-inflammatory compound used in the treatment of arthritis.

    Naproxen: Similar to ibuprofen, used for its anti-inflammatory and analgesic properties.

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with similar applications.

Uniqueness

Butazidamine is unique in its specific molecular structure, which allows it to interact with different molecular targets compared to other anti-inflammatory compounds.

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;4-butyl-5-hydroxy-1,2-diphenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.C19H20N2O2/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h3-7,9-12H,8,13-15H2,1-2H3;4-13,22H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXQZBCJCRLIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O.CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191033
Record name Butazidamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37598-92-8
Record name Butazidamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037598928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butazidamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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